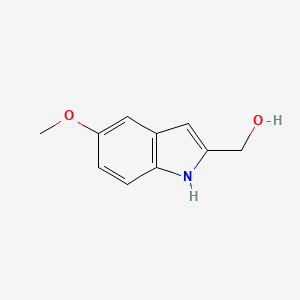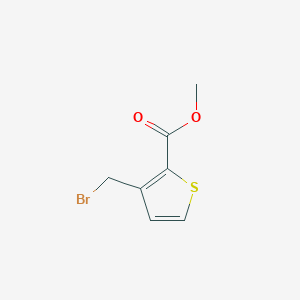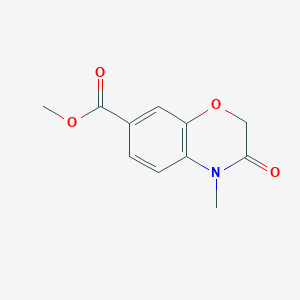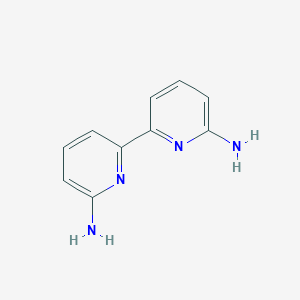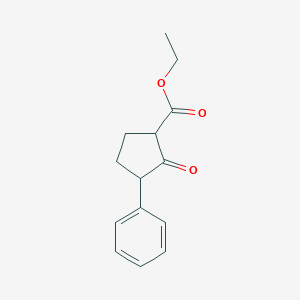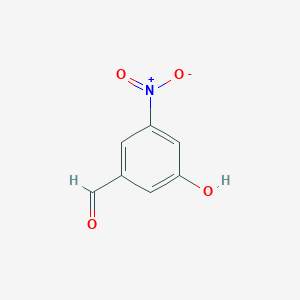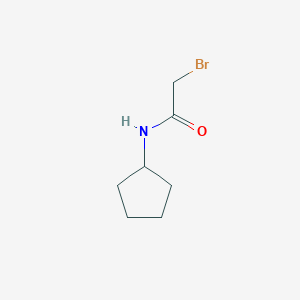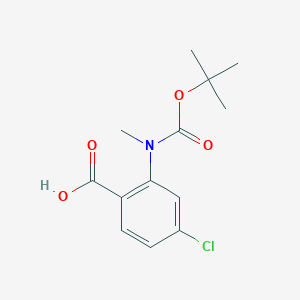
n-Boc-n-methyl-4-chloroanthranilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-n-methyl-4-chloroanthranilic acid is a chemical compound with the molecular formula C13H16ClNO4 . It has a molecular weight of 285.73 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The this compound molecule contains a total of 35 bonds . There are 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 285.73 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Fabrication and Photocatalysis
- (BiO)2CO3-Based Photocatalysts : Research on bismuth oxychloride (BOC), a material with photocatalytic properties, provides insights into the potential for compounds with similar functional groups to be used in photocatalysis. BOC's wide band gap limits its visible light absorption, but modification strategies, including doping with nonmetals, have enhanced its photocatalytic performance. Applications span healthcare, humidity sensors, and supercapacitors, suggesting a broad utility for compounds with related structures (Ni et al., 2016).
Boron Compounds in Environmental and Medical Applications
Boron Removal in Water : Boron compounds play a critical role in environmental science, particularly in the removal of boron from drinking water through reverse osmosis (RO) membranes. This research is crucial for the development of technologies for water purification and the environmental management of boron, potentially relevant to the environmental applications of "n-Boc-n-methyl-4-chloroanthranilic acid" (Tu et al., 2010).
Boron-Containing Compounds (BCCs) in Fungi : The effects of BCCs on fungi suggest potential applications in agriculture and pharmaceuticals. Some BCCs act as effective antifungal agents, highlighting the importance of understanding the interactions between boron compounds and biological systems, which may inform the use of "this compound" in similar contexts (Estevez-Fregoso et al., 2021).
Potential for Pharmacological Applications
- Boronic Acid Drugs : The incorporation of boronic acids into drug discovery has seen a significant uptrend, with boronic acid drugs showing promise for cancer therapy, among other applications. This suggests a potential avenue for exploring "this compound" in medicinal chemistry, given the relevance of boron-containing groups (Plescia & Moitessier, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-7-8(14)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTUNTBYAAXKKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427444 |
Source


|
| Record name | n-boc-n-methyl-4-chloroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-06-7 |
Source


|
| Record name | 4-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-boc-n-methyl-4-chloroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B1337141.png)


